N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide typically involves the condensation of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with N-ethylamine. The reaction is often facilitated by using a condensing agent such as N,N’-carbonyldiimidazole (CDI) to form the desired amide bond . The reaction conditions usually involve heating the reactants in a suitable solvent, such as pyridine, to bind the hydrogen chloride liberated during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of large volumes of solvents and condensing agents is common, and the reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted side products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide involves its role as a tyrosine kinase inhibitor. It binds to the ATP-binding site of the tyrosine kinase enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis . The molecular targets include the Bcr-Abl protein, c-Kit, and platelet-derived growth factor receptor (PDGFR) .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent and selective inhibitor of Bcr-Abl compared to imatinib.
Uniqueness
N-ethyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit multiple tyrosine kinases makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
N-ethyl-4-[(4-methylpiperazin-1-yl)sulfonylmethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-3-16-15(19)14-6-4-13(5-7-14)12-22(20,21)18-10-8-17(2)9-11-18/h4-7H,3,8-12H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRCTSPASIQQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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